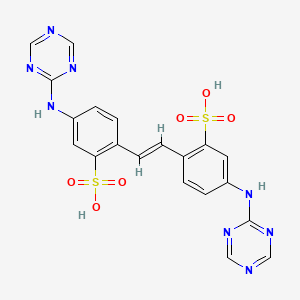
Argipressin (3-9), (4-1')-disulfide cys(6)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Argipressin (3-9), (4-1’)-disulfide cys(6)- is a synthetic peptide analog of vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure in the body. This compound is characterized by a specific sequence of amino acids and a disulfide bond between cysteine residues, which is essential for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Argipressin (3-9), (4-1’)-disulfide cys(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection: Removing protecting groups from amino acids, often using TFA (trifluoroacetic acid).
Disulfide Bond Formation: Oxidizing thiol groups of cysteine residues to form the disulfide bond, typically using iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield.
化学反应分析
Types of Reactions
Argipressin (3-9), (4-1’)-disulfide cys(6)- can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds.
Reduction: Breaking of disulfide bonds using reducing agents like DTT (dithiothreitol).
Substitution: Modifications at specific amino acid residues using reagents like N-methylmorpholine.
Common Reagents and Conditions
Oxidizing Agents: Iodine, air oxidation.
Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Coupling Reagents: HBTU, DIC.
Deprotecting Agents: TFA, piperidine.
Major Products Formed
Oxidation: Formation of the active disulfide-bonded peptide.
Reduction: Linear peptide with free thiol groups.
Substitution: Modified peptides with altered biological activity.
科学研究应用
Chemistry
In chemistry, Argipressin (3-9), (4-1’)-disulfide cys(6)- is used as a model compound to study peptide synthesis, folding, and disulfide bond formation.
Biology
Biologically, this compound is used to investigate the mechanisms of vasopressin receptors and their role in water balance and blood pressure regulation.
Medicine
Medically, it serves as a therapeutic agent in conditions like diabetes insipidus and certain types of bleeding disorders due to its vasoconstrictive properties.
Industry
In the pharmaceutical industry, it is used in the development of peptide-based drugs and as a standard in analytical techniques.
作用机制
Argipressin (3-9), (4-1’)-disulfide cys(6)- exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding triggers a cascade of intracellular events involving G-proteins and second messengers like cAMP, leading to increased water reabsorption in the kidneys and vasoconstriction in blood vessels.
相似化合物的比较
Similar Compounds
Vasopressin: The natural hormone with a similar sequence but different disulfide bond configuration.
Desmopressin: A synthetic analog with enhanced antidiuretic properties and longer half-life.
Oxytocin: Another peptide hormone with a similar structure but different physiological effects.
Uniqueness
Argipressin (3-9), (4-1’)-disulfide cys(6)- is unique due to its specific amino acid sequence and disulfide bond configuration, which confer distinct biological activities and receptor affinities compared to other vasopressin analogs.
属性
CAS 编号 |
84953-76-4 |
|---|---|
分子式 |
C37H58N14O11S2 |
分子量 |
939.1 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethanethioyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide;(2R)-2-amino-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C34H51N13O9S.C3H7NO2S/c1-17(33(56)47-14-6-10-23(47)31(55)44-20(9-5-13-41-34(39)40)29(53)46-32(57)26(38)50)42-30(54)22(16-25(37)49)45-28(52)21(11-12-24(36)48)43-27(51)19(35)15-18-7-3-2-4-8-18;4-2(1-7)3(5)6/h2-4,7-8,17,19-23H,5-6,9-16,35H2,1H3,(H2,36,48)(H2,37,49)(H2,38,50)(H,42,54)(H,43,51)(H,44,55)(H,45,52)(H4,39,40,41)(H,46,53,57);2,7H,1,4H2,(H,5,6)/t17-,19-,20-,21-,22-,23-;2-/m00/s1 |
InChI 键 |
JXAIAGBPMKVCLL-KKBNGWBPSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=S)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N.C([C@@H](C(=O)O)N)S |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(=S)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(C(C(=O)O)N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















